molecular formula C10H8O4 B14492901 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione CAS No. 63815-26-9

6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione

Cat. No.: B14492901
CAS No.: 63815-26-9
M. Wt: 192.17 g/mol
InChI Key: YINKEVSSUOSWPX-UHFFFAOYSA-N
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Description

6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic organic compound. It features a benzoxepine ring, which is a seven-membered ring containing both oxygen and carbon atoms. The presence of hydroxyl and dione functional groups suggests potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable phenol derivative with a dicarbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The dione groups can be reduced to form diols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases.

Major Products

  • Oxidation of the hydroxyl group may yield 6-oxo-1-benzoxepine-3,5(2H,4H)-dione.
  • Reduction of the dione groups may yield 6-hydroxy-1-benzoxepine-3,5-diol.

Scientific Research Applications

6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use as a precursor in the manufacture of polymers or other materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-benzoxepine-3,5-diol
  • 6-Oxo-1-benzoxepine-3,5(2H,4H)-dione

Uniqueness

6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is unique due to the combination of its functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

63815-26-9

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

6-hydroxy-1-benzoxepine-3,5-dione

InChI

InChI=1S/C10H8O4/c11-6-4-8(13)10-7(12)2-1-3-9(10)14-5-6/h1-3,12H,4-5H2

InChI Key

YINKEVSSUOSWPX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=CC=CC(=C2C1=O)O

Origin of Product

United States

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